Calcium ionophore II
Description
Role of Intracellular Calcium Dynamics in Cellular Regulation
Calcium ions (Ca²⁺) are ubiquitous and versatile second messengers that play a pivotal role in the regulation of numerous cellular processes. wikipedia.orgwikipedia.orgcusabio.com Cells maintain a steep electrochemical gradient by keeping the cytosolic Ca²⁺ concentration at a very low level, typically around 100 nM, which is approximately 20,000- to 100,000-fold lower than the extracellular concentration. wikipedia.orgabcam.com This tightly regulated gradient is crucial for generating rapid and transient Ca²⁺ signals in response to various stimuli. abcam.comnih.gov
Upon stimulation by hormones, neurotransmitters, or growth factors, Ca²⁺ can be released from intracellular stores, primarily the endoplasmic reticulum (ER), or can enter the cell from the extracellular space through specific ion channels in the plasma membrane. wikipedia.orgcusabio.comnih.gov This elevation in cytosolic Ca²⁺ concentration triggers a wide array of physiological responses. ahajournals.org The information within the calcium signal is encoded in its amplitude, frequency, duration, and spatial extent, allowing for the specific regulation of different downstream pathways. nih.gov
Calcium signaling is integral to almost all aspects of cellular life. cusabio.com It is essential for processes such as muscle contraction, neurotransmitter release, cell growth and proliferation, fertilization, and gene transcription. wikipedia.orgwikipedia.orgabcam.com Ca²⁺ exerts its effects by binding to and modulating the activity of a vast number of calcium-binding proteins, such as calmodulin and troponin C. wikipedia.orgahajournals.org These proteins, in turn, regulate the function of enzymes, ion pumps, and components of the cytoskeleton, thereby translating the calcium signal into a specific cellular action. wikipedia.orgwikipedia.org Dysregulation of these intricate calcium signaling pathways is linked to various pathological conditions. nih.govahajournals.org
| Cellular Process | Role of Calcium (Ca²⁺) | Key Proteins/Targets |
|---|---|---|
| Muscle Contraction | Binds to troponin C, initiating the contraction cycle. wikipedia.org | Troponin C, Myosin, Actin |
| Neurotransmission | Triggers the release of neurotransmitters from presynaptic terminals. wikipedia.orgwikipedia.org | Synaptotagmin (B1177969), SNARE complex |
| Gene Expression | Activates transcription factors through Ca²⁺/calmodulin-dependent kinases (CaMKs) and other pathways. abcam.comahajournals.org | Calmodulin, CaMKs, Calcineurin, NFAT |
| Cell Proliferation | Regulates progression through the cell cycle. wikipedia.orgabcam.com | Cyclins, Cyclin-dependent kinases (CDKs) |
| Fertilization | Initiates egg activation and early embryonic development. wikipedia.orgwikipedia.org | Phospholipase C (PLC), IP₃ Receptors |
| Apoptosis (Programmed Cell Death) | High levels of cytoplasmic Ca²⁺ can trigger apoptotic pathways. wikipedia.org | Caspases, Bcl-2 family proteins |
Overview of Ionophores as Chemical Probes in Biological Research
Ionophores are lipid-soluble molecules that facilitate the transport of ions across hydrophobic biological membranes. wikipedia.orgagscientific.comtocris.com These compounds are essential tools in biological research because they can reversibly bind ions and transport them across membranes, thereby allowing researchers to manipulate intracellular ion concentrations and study the consequences. wikipedia.org By perturbing the ionic gradients that are fundamental to cellular function, ionophores serve as powerful chemical probes to investigate ion-dependent physiological processes. wikipedia.orgfermentek.com
Structurally, ionophores possess a hydrophobic exterior that allows them to insert into the lipid bilayer of a cell membrane and a hydrophilic interior that chelates specific ions, effectively shielding the ion's charge from the nonpolar membrane environment. wikipedia.orgfermentek.comslideshare.net This enables the transport of ions down their electrochemical gradient.
There are two primary classes of ionophores, distinguished by their mechanism of action:
Mobile Carriers: These ionophores are relatively small molecules that bind to a specific ion, diffuse across the membrane, and then release the ion on the other side. agscientific.comslideshare.net This process is repeated, allowing the carrier to shuttle multiple ions across the membrane.
Channel Formers: These are typically larger molecules that span the membrane to form a hydrophilic pore or channel. agscientific.comfermentek.comslideshare.net Ions can then pass through this channel, moving down their concentration gradient.
Ionophores are selected for research applications based on their selectivity for specific ions. nih.gov For example, some ionophores are highly selective for monovalent cations like K⁺ (e.g., valinomycin), while others are selective for divalent cations like Ca²⁺ (e.g., A23187, ionomycin (B1663694), and ETH 129). nih.govnih.gov This selectivity allows for the targeted manipulation of specific ion pathways to elucidate their roles in cellular signaling and function. nih.govrsc.org
| Feature | Mobile Carrier Ionophores | Channel-Forming Ionophores |
|---|---|---|
| Mechanism | Bind to an ion, traverse the membrane, and release the ion. agscientific.comslideshare.net | Form a stable, ion-permeable pore through the membrane. agscientific.comfermentek.com |
| Structure | Smaller molecules that form a cage-like complex around the ion. fermentek.com | Larger molecules, often peptides, that assemble into a transmembrane structure. fermentek.comnih.gov |
| Transport Dynamics | Transport is temperature-dependent; capacity is lost at low temperatures. agscientific.com | Can maintain transport capacity even at low temperatures. agscientific.com |
| Examples | Valinomycin (K⁺), Ionomycin (Ca²⁺), A23187 (Ca²⁺) | Gramicidin A (monovalent cations) nih.gov |
Historical Development and Academic Significance of Calcium Ionophore II (ETH 129)
This compound, also known by its synonym ETH 129, is a synthetic, neutral ionophore developed for its exceptional selectivity and efficiency in transporting calcium ions. avantorsciences.comsigmaaldrich.comcaymanchem.com Its development was a significant advancement in the field of chemical probes for studying calcium-dependent biological processes and in the technology of ion-selective electrodes (ISEs). moleculardepot.comnih.gov
A defining characteristic of ETH 129 is its high selectivity for Ca²⁺ over other biologically relevant cations. It displays a particularly strong preference for Ca²⁺ over Mg²⁺, with a selectivity factor of about 10,000 to 1. avantorsciences.comsigmaaldrich.com It is also highly selective for calcium over monovalent cations like Na⁺ and K⁺, as well as other divalent and trivalent cations such as Sr²⁺, Mn²⁺, and La³⁺. caymanchem.comnih.gov
The mechanism of action for ETH 129 differs from that of other common calcium ionophores like A23187 and ionomycin. ETH 129 is a neutral ionophore that transports Ca²⁺ via an electrogenic mechanism, meaning its movement across the membrane generates an electrical current. nih.govnih.gov Research indicates that three molecules of ETH 129 complex with a single Ca²⁺ ion to shuttle it across the membrane. caymanchem.comnih.gov This is in contrast to A23187 and ionomycin, which typically function in a charge-neutral (electroneutral) manner by exchanging Ca²⁺ for two H⁺ ions. nih.gov
The academic significance of ETH 129 is twofold. First, its remarkable selectivity and sensitivity have made it a cornerstone in the fabrication of highly accurate Ca²⁺-selective electrodes. avantorsciences.comcaymanchem.com These electrodes can measure Ca²⁺ activity with very low detection limits, even into the sub-nanomolar range, making them suitable for precise measurements in complex biological samples like blood serum. sigmaaldrich.comsigmaaldrich.com Second, in cellular biology, ETH 129 serves as a powerful tool to induce Ca²⁺ influx and investigate Ca²⁺-dependent phenomena. nih.gov Studies have shown it to be a very efficient Ca²⁺ translocator in both artificial and natural membranes, such as those of mitochondria and sea urchin eggs. caymanchem.comnih.gov For instance, its efficiency in inducing sea urchin egg activation was found to be four orders of magnitude higher than that of the widely used ionophore A23187. nih.gov
| Property | Description |
|---|---|
| Synonyms | ETH 129, N,N,N′,N′-Tetracyclohexyl-3-oxapentanediamide caymanchem.comsigmaaldrich.com |
| CAS Number | 74267-27-9 caymanchem.comscbt.com |
| Molecular Formula | C₂₈H₄₈N₂O₃ caymanchem.comscbt.com |
| Molecular Weight | 460.69 g/mol moleculardepot.comscbt.com |
| Ion Selectivity | Extremely high for Ca²⁺ over Mg²⁺ (~10,000:1), Na⁺, K⁺, and other divalent cations. avantorsciences.comsigmaaldrich.comnih.gov |
| Transport Mechanism | Electrogenic (charge-carrying). nih.gov |
| Stoichiometry | Binds Ca²⁺ in a 3:1 ratio (ionophore:ion). caymanchem.comnih.gov |
| Primary Applications | Component of Ca²⁺-selective electrodes; research tool for studying intracellular Ca²⁺ dynamics. sigmaaldrich.comnih.govscientificlabs.ie |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O3/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAUKAJXWWFQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995783 | |
| Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74267-27-9 | |
| Record name | N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074267279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Calcium Transport and Selectivity
Principles of Ionophore-Mediated Calcium Translocation Across Biological Membranes
Ionophores are chemical compounds characterized by their ability to reversibly bind and transport ions across biological membranes, bypassing the need for protein channels or carriers wikipedia.org. They possess a dual nature, with both hydrophilic and hydrophobic regions, allowing them to dissolve within and traverse the lipid bilayer wikipedia.orgagscientific.com. Calcium Ionophore II, as a neutral ionophore, functions by forming a stable, lipid-soluble complex with Ca²⁺ ions. This complexation effectively shields the positive charge of the calcium ion, rendering it compatible with the hydrophobic interior of the cell membrane wikipedia.orgcaymanchem.comnovusbio.comchemicalbook.com. The ionophore-cation complex then diffuses across the membrane, releasing the calcium ion on the opposite side and regenerating the free ionophore for further transport cycles cdnsciencepub.com. While many ionophores, such as A23187 and ionomycin (B1663694), operate via electroneutral mechanisms or involve proton exchange liposomes.cataylorandfrancis.comresearchgate.netnih.gov, this compound (ETH 129) is distinguished by its electrogenic transport of Ca²⁺ nih.gov.
Quantitative Characterization of this compound's Selectivity for Divalent Cations
This compound demonstrates a pronounced selectivity for Ca²⁺ ions. It exhibits a significantly higher affinity for Ca²⁺ compared to other common divalent and polyvalent cations, including Mg²⁺, Sr²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, and La³⁺ caymanchem.comcaymanchem.com. Specifically, it induces a selectivity in membranes for Ca²⁺ over Mg²⁺ by a factor of approximately 10⁴ sigmaaldrich.comsigmaaldrich.com. The cation selectivity sequence for ETH 129 has been detailed as La³⁺ > Ca²⁺ > Zn²⁺ ≈ Sr²⁺ ≈ Co²⁺ ≈ Ni²⁺ ≈ Mn²⁺, with negligible transport activity observed for Na⁺, K⁺, and Mg²⁺ nih.gov. For comparative context, ionomycin shows high specificity for divalent cations in the order Ca²⁺ > Mg²⁺ > Sr²⁺ = Ba²⁺ medchemexpress.com, while A23187 is most selective for Mn²⁺, followed by Ca²⁺ and Mg²⁺ wikipedia.org.
Table 1: Comparative Selectivity of this compound for Divalent Cations
| Cation | Relative Affinity/Selectivity for this compound | Source(s) |
| Ca²⁺ | High | caymanchem.comnih.govcaymanchem.comsigmaaldrich.comsigmaaldrich.com |
| Mg²⁺ | Low (selectivity factor ~10⁴ for Ca²⁺ over Mg²⁺) | caymanchem.comnih.govcaymanchem.comsigmaaldrich.comsigmaaldrich.com |
| Sr²⁺ | Low | caymanchem.comnih.govcaymanchem.com |
| Mn²⁺ | Low | caymanchem.comnih.govcaymanchem.com |
| Co²⁺ | Low | caymanchem.comnih.govcaymanchem.com |
| Ni²⁺ | Low | caymanchem.comnih.govcaymanchem.com |
| Zn²⁺ | Low | caymanchem.comnih.govcaymanchem.com |
| La³⁺ | High (highest among tested polyvalent cations) | nih.gov |
| Na⁺ | Negligible/None | caymanchem.comnih.govcaymanchem.com |
| K⁺ | Negligible/None | caymanchem.comnih.govcaymanchem.com |
The transport mechanism of this compound (ETH 129) is electrogenic, meaning its efficiency is directly influenced by the membrane potential nih.gov. The rate of Ca²⁺ transport mediated by ETH 129 increases significantly with membrane potential, showing a 3.9-fold increase for every 59 mV change across the membrane nih.gov. In contrast to some other ionophores, the transport rate mediated by ETH 129 is independent of transmembrane pH gradients nih.gov. For comparison, ionomycin and A23187 primarily operate via electroneutral mechanisms nih.gov. However, under imposed membrane potentials of approximately 150 mV, ionomycin and its derivative 4-BrA23187 can exhibit up to 10% electrogenic transport events, while A23187 generally remains electroneutral nih.govnih.gov. Furthermore, pH gradients have been shown to influence the transport efficiency of A23187 liposomes.caresearchgate.net.
Molecular Interactions of this compound with Lipid Bilayers
This compound is characterized by its lipophilic nature, a property essential for its function in traversing lipid bilayers chemicalbook.comsigmaaldrich.comtargetmol.com. Its molecular structure, identified as N,N,N′,N′-Tetracyclohexyl-3-oxapentanediamide or 2,2′-oxybis[N,N-dicyclohexyl-acetamide], features multiple cyclohexyl rings. These bulky, nonpolar groups contribute significantly to its hydrophobic character, enabling it to integrate into and interact effectively with the nonpolar core of phospholipid bilayers caymanchem.comchemicalbook.comcaymanchem.com. Generally, ionophores possess a hydrophilic core designed for cation binding and a hydrophobic exterior that anchors them within the lipid membrane environment wikipedia.org. This amphipathic nature is critical for this compound to bind Ca²⁺, form a soluble complex, and facilitate its movement across the membrane wikipedia.org. Studies confirm that ETH 129 can induce Ca²⁺ transport across artificial planar lipid bilayer membranes sigmaaldrich.com. The interaction with the lipid bilayer is fundamental for shielding the charged calcium ion from the aqueous environment and enabling its diffusion through the hydrophobic lipid matrix wikipedia.org.
Comparative Analysis of this compound Transport Kinetics with Other Ionophores (e.g., A23187, Ionomycin)
This compound (ETH 129) exhibits a distinct transport mechanism compared to other commonly studied ionophores such as A23187 (calcimycin) and ionomycin. ETH 129 mediates Ca²⁺ transport via an electrogenic process, where the transport rate is dependent on the membrane potential nih.gov. In contrast, A23187 and ionomycin are generally considered to operate through electroneutral mechanisms nih.gov. The stoichiometry of ionophore-cation complex formation also differs; ionomycin forms a 1:1 complex with Ca²⁺, whereas calcimycin (B1668216) (A23187) is reported to form a 2:1 complex (ionophore:Ca²⁺) cdnsciencepub.comliposomes.ca. This difference in complex stoichiometry can influence transport rates, with ionomycin-mediated Ca²⁺ transport being approximately twice as fast as calcimycin at equivalent molar concentrations cdnsciencepub.com. While A23187 transport remains largely electroneutral even under imposed membrane potentials, ionomycin and its derivative 4-BrA23187 can show a small percentage (~10%) of electrogenic transport events when a significant membrane potential (~150 mV) is applied nih.govnih.gov. The selectivity profiles also vary: ETH 129 shows a broad selectivity for polyvalent cations with a preference for La³⁺ and Ca²⁺ nih.gov, ionomycin is highly specific for Ca²⁺ over Mg²⁺, Sr²⁺, and Ba²⁺ medchemexpress.com, and A23187 exhibits its highest selectivity for Mn²⁺ wikipedia.org. Although detailed kinetic rate constants for direct comparison are not explicitly provided in the snippets for all aspects, these fundamental differences in transport mechanism and complex stoichiometry highlight distinct kinetic behaviors between this compound and ionophores like A23187 and ionomycin cdnsciencepub.comliposomes.canih.gov.
Compound Names List:
this compound (ETH 129)
Ca²⁺ (Calcium ion)
Mg²⁺ (Magnesium ion)
Sr²⁺ (Strontium ion)
Mn²⁺ (Manganese ion)
Co²⁺ (Cobalt ion)
Ni²⁺ (Nickel ion)
Zn²⁺ (Zinc ion)
La³⁺ (Lanthanum ion)
Na⁺ (Sodium ion)
K⁺ (Potassium ion)
A23187 (Calcimycin, Calcium Ionophore A23187)
Ionomycin (SQ23377)
4-BrA23187
H⁺ (Hydrogen ion)
Cellular and Subcellular Effects of Calcium Ionophore Ii
Modulation of Cytosolic Calcium Concentrations ([Ca²⁺]i)
Calcium Ionophore II directly influences the concentration of free calcium ions in the cytosol ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes.
The application of calcium ionophores typically induces a rapid increase in [Ca²⁺]i. This elevation can manifest as either a transient spike or a sustained plateau, depending on the ionophore concentration, the cell type, and the availability of extracellular calcium. The initial, transient rise in cytosolic calcium is often a result of the release of calcium from intracellular stores. This is followed by a more sustained phase of elevated calcium levels, which is largely dependent on the influx of extracellular calcium across the plasma membrane. While the direct ionophoretic activity contributes to this influx, studies on other ionophores like ionomycin (B1663694) and A23187 have revealed a more complex mechanism. The calcium signal induced by these ionophores can consist of three components: activation of native Ca²⁺ channels, phospholipase C-dependent mobilization of Ca²⁺ from intracellular stores, and a smaller direct ionophoric component, especially at lower concentrations.
The disruption of calcium homeostasis by calcium ionophores has profound effects on the function of various cell types.
Lymphocytes: In lymphocytes, an increase in cytosolic calcium is a key signal for activation and proliferation. Calcium ionophores can mimic the early calcium-dependent events of lymphocyte activation that are normally triggered by mitogens. For instance, the calcium ionophore A23187 has been shown to be mitogenic for lymphocytes, causing an increase in the exchangeable, ionized, and total cell calcium. It can induce the expression of interleukin-2 (IL-2) receptors, making the cells responsive to IL-2 for proliferation. However, the effect is often dependent on other co-stimulatory signals.
Macrophages: Macrophage activation is critically regulated by intracellular calcium levels. Calcium ionophores can prime macrophages for enhanced responses, such as the release of arachidonic acid metabolites when subsequently stimulated with agents like bacterial lipopolysaccharides (LPS). Treatment with the ionophore A23187 can mimic the priming signal of interferon-gamma, leading to the induction of microbicidal activity against intracellular parasites when followed by a second signal like LPS. This ionophore-induced activation is associated with biochemical changes, including the stimulation of the hexose monophosphate shunt and the production of nitrites.
Tumour Cells: The role of calcium signaling in cancer is complex, with dysregulation of calcium homeostasis being a hallmark of many cancer cells. Calcium signals can regulate processes such as proliferation, migration, and apoptosis in tumor cells. The response of tumor cells to calcium ionophores can vary. For example, some studies have shown that calcium ionophores can induce apoptosis in certain cancer cell lines, such as human breast cancer cells and glioma cells. The sensitivity of tumor cells to calcium ionophores can be linked to the status of their intracellular calcium stores and the activity of their plasma membrane store-regulated calcium channels.
The following table summarizes the observed effects of calcium ionophores on these cell types.
| Cell Type | Effect of Calcium Ionophore | Research Findings |
| Lymphocytes | Mitogenesis, IL-2 receptor expression | A23187 increases exchangeable, ionized, and total cell calcium, leading to proliferation. It induces IL-2 receptor expression, rendering cells responsive to IL-2. |
| Macrophages | Priming for activation, enhanced microbicidal activity | A23187 primes macrophages for enhanced release of arachidonic acid metabolites and induces killing of intracellular parasites in the presence of a second signal. |
| Tumour Cells | Induction of apoptosis, varied sensitivity | Calcium ionophores can induce apoptosis in specific cancer cell lines. Sensitivity is related to intracellular Ca²⁺ stores and channel activity. |
Effects on Intracellular Calcium Stores
This compound not only transports calcium across the plasma membrane but also affects the major intracellular calcium reservoirs: the endoplasmic reticulum and mitochondria.
The endoplasmic reticulum (ER) is the primary intracellular store of calcium. Calcium ionophores can facilitate the release of Ca²⁺ from the ER into the cytosol. This mobilization is a key component of the initial, transient rise in cytosolic calcium observed upon ionophore application. While ionophores can directly transport calcium across the ER membrane, their effect is often amplified by the activation of endogenous calcium release channels, such as the inositol 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs). The depletion of ER calcium stores by ionophores is a widely used experimental strategy to study store-operated calcium entry (SOCE), a process where the depletion of ER calcium triggers the opening of calcium channels in the plasma membrane to allow for sustained calcium influx.
Mitochondria play a crucial role in buffering cytosolic calcium and in regulating cellular metabolism and apoptosis through their ability to take up and release Ca²⁺. This compound has been shown to induce calcium transport into isolated rat liver mitochondria. The uptake of calcium by mitochondria is primarily driven by the large electrochemical gradient across the inner mitochondrial membrane and occurs through the mitochondrial calcium uniporter (MCU). By increasing cytosolic calcium, this compound promotes mitochondrial calcium uptake. This mitochondrial calcium accumulation can, in turn, stimulate key enzymes in the Krebs cycle, leading to enhanced ATP production. However, excessive mitochondrial calcium uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and the initiation of cell death. Calcium ionophores can also act as uncouplers of oxidative phosphorylation and inhibitors of mitochondrial ATPase activity.
Interaction with Endogenous Calcium Channels and Transporters
The primary action of this compound is to create an artificial pathway for calcium movement across membranes. However, the resulting alterations in intracellular calcium concentrations can indirectly influence the activity of endogenous calcium channels and transporters.
The significant increase in intracellular calcium caused by ionophores can modulate the function of various channels and transporters through calcium-dependent feedback mechanisms. For example, high cytosolic calcium can lead to the inactivation of certain calcium channels, a process known as calcium-dependent inactivation, which serves to limit further calcium entry and prevent cytotoxicity.
Furthermore, the activity of plasma membrane Ca²⁺-ATPases (PMCAs) and Na⁺/Ca²⁺ exchangers (NCX), which are responsible for extruding calcium from the cell, is stimulated by elevated cytosolic calcium. This is a homeostatic response to restore the low resting calcium levels. Studies using the ionophore A23187 have demonstrated that at high concentrations, the rate of calcium influx can exceed the extrusion capacity of these pumps, leading to a net increase in total cell calcium.
In specific contexts, calcium ionophores have been used to probe the regulation of transporters. For instance, the ionophore A23187 was used to demonstrate that intracellular Ca²⁺ negatively modulates the physical interaction between the norepinephrine transporter (NET) and syntaxin 1A.
Indirect Activation of Plasma Membrane Calcium Channels
While this compound directly transports calcium across membranes, it also indirectly activates the cell's endogenous plasma membrane calcium channels. This activation is not a result of the ionophore binding to the channels, but rather a consequence of its effect on intracellular calcium stores.
The process unfolds in a series of steps:
Depletion of Intracellular Stores: this compound facilitates the movement of Ca²⁺ out of intracellular storage compartments, most notably the endoplasmic reticulum (ER). nih.gov This action mimics the physiological release of calcium triggered by signaling molecules like inositol 1,4,5-trisphosphate (IP₃). frontiersin.org
Activation of STIM Proteins: The reduction of Ca²⁺ concentration within the ER is detected by stromal interaction molecule (STIM) proteins, which are transmembrane proteins in the ER membrane. frontiersin.org Depletion of ER calcium causes a conformational change in STIM proteins. frontiersin.org
Recruitment and Activation of Orai Channels: The activated STIM proteins then translocate to areas where the ER is in close proximity to the plasma membrane. Here, they interact with and activate Orai calcium channels, which are the pore-forming subunits of the calcium release-activated calcium (CRAC) channels. frontiersin.org
Therefore, this compound's effect is amplified beyond its direct transport capabilities by co-opting the cell's own sophisticated mechanism for calcium signaling and replenishment.
Modulation of Calcium Extrusion Mechanisms (e.g., Plasma Membrane Ca²⁺-ATPase, Na⁺/Ca²⁺ Exchanger)
The significant increase in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) triggered by this compound places a substantial load on the cell's primary mechanisms for calcium extrusion. The two main systems responsible for pumping Ca²⁺ out of the cytosol are the Plasma Membrane Ca²⁺-ATPase (PMCA) and the Na⁺/Ca²⁺ Exchanger (NCX). nih.gov The ionophore-induced calcium influx directly modulates the activity of both systems.
Plasma Membrane Ca²⁺-ATPase (PMCA)
The PMCA is a high-affinity, low-capacity pump that uses the energy from ATP hydrolysis to extrude Ca²⁺ from the cell. nih.gov Its primary role is the fine-tuning and maintenance of resting cytosolic calcium levels. nih.gov The influx of Ca²⁺ caused by this compound leads to a direct and significant activation of the PMCA pump. This response is a crucial protective mechanism to counteract the calcium overload and attempt to restore homeostasis. nih.gov The increased availability of its substrate, Ca²⁺, drives the pump to work at a higher rate. However, this sustained high activity comes at a significant energetic cost, leading to increased ATP consumption, which can contribute to cellular ATP depletion under conditions of prolonged ionophore exposure. researchgate.net
Na⁺/Ca²⁺ Exchanger (NCX)
The NCX is a low-affinity, high-capacity bidirectional transporter that typically exchanges three Na⁺ ions for one Ca²⁺ ion. wikipedia.orgcvphysiology.com Its direction of transport is dictated by the electrochemical gradients of both ions and the membrane potential. cvphysiology.com
Forward Mode (Ca²⁺ Egress): Under normal resting conditions, the steep inwardly directed sodium gradient drives the extrusion of calcium from the cell. nih.gov The substantial rise in intracellular Ca²⁺ following the application of this compound strongly stimulates this forward mode of the NCX, making it a critical player in rapidly clearing large calcium loads from the cytosol. wikipedia.org
Reverse Mode (Ca²⁺ Ingress): In certain situations, such as significant membrane depolarization or a high intracellular sodium concentration, the NCX can reverse its direction and transport Ca²⁺ into the cell. cvphysiology.comnih.gov While the primary effect of the ionophore is to increase Ca²⁺ influx through other means, the resulting cellular stress and potential depolarization could, in some contexts, influence the exchanger's function.
The table below summarizes the key characteristics of these two essential calcium extrusion systems.
| Feature | Plasma Membrane Ca²⁺-ATPase (PMCA) | Na⁺/Ca²⁺ Exchanger (NCX) |
|---|---|---|
| Ca²⁺ Affinity | High | Low |
| Transport Capacity | Low | High |
| Energy Source | ATP Hydrolysis | Na⁺ Electrochemical Gradient |
| Primary Role | Fine-tuning of resting [Ca²⁺]ᵢ | Extrusion of large Ca²⁺ loads |
| Stoichiometry | 1 Ca²⁺ / 1 ATP | 1 Ca²⁺ / 3 Na⁺ |
| Effect of Ionophore-Induced Ca²⁺ Influx | Strongly Stimulated | Forward mode strongly stimulated |
Alterations in Cellular Bioenergetics and Oxidative Phosphorylation
The profound disruption of calcium homeostasis by this compound has significant consequences for cellular energy metabolism, primarily through its effects on mitochondria. Mitochondria are central to both ATP production and calcium buffering, and the ionophore-induced Ca²⁺ overload impacts both functions dramatically. mdpi.com
Mitochondria possess a powerful capacity to sequester cytosolic Ca²⁺, driven by the large electrochemical potential across their inner membrane. nih.govyoutube.com The effect of this mitochondrial calcium uptake on bioenergetics is biphasic:
Stimulatory Effect: At moderate concentrations, the uptake of Ca²⁺ into the mitochondrial matrix can stimulate cellular respiration and ATP synthesis. mdpi.com This occurs because Ca²⁺ allosterically activates several key dehydrogenases of the tricarboxylic acid (TCA) cycle, thereby increasing the production of NADH and FADH₂, the substrates for the electron transport chain. This mechanism is thought to match ATP production with the increased demand from Ca²⁺-ATPases (like PMCA) working to extrude the excess cytosolic calcium.
Inhibitory and Pathological Effect: When the cytosolic Ca²⁺ concentration becomes excessively high, as is common with ionophore treatment, the resulting massive and prolonged mitochondrial Ca²⁺ uptake becomes pathological. mdpi.comnih.gov This calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP) , a large, non-selective channel in the inner mitochondrial membrane. nih.govnih.govmdpi.com
The opening of the mPTP is a catastrophic event for the mitochondrion, leading to:
Dissipation of the Membrane Potential (ΔΨm): The collapse of the proton gradient across the inner membrane uncouples the electron transport chain from ATP synthesis. nih.gov
Inhibition of ATP Production: With the proton motive force gone, ATP synthase can no longer produce ATP and may even begin to hydrolyze it. nih.gov
Mitochondrial Swelling: The influx of solutes and water through the pore causes the mitochondrial matrix to swell, leading to the rupture of the outer mitochondrial membrane. researchgate.net
Release of Pro-apoptotic Factors: The rupture of the outer membrane releases factors like cytochrome c into the cytosol, which can initiate the apoptotic cell death cascade.
This cascade of mitochondrial dysfunction ultimately leads to a severe depletion of cellular ATP, oxidative stress, and can culminate in either necrotic or apoptotic cell death. nih.govnih.gov
The dual effects of mitochondrial calcium concentration on cellular bioenergetics are summarized in the table below.
| Mitochondrial Ca²⁺ Level | Effect on Bioenergetics | Underlying Mechanism | Cellular Outcome |
|---|---|---|---|
| Moderate Increase | Stimulation of Oxidative Phosphorylation | Allosteric activation of TCA cycle dehydrogenases | Increased ATP production to meet demand |
| Excessive Increase (Overload) | Inhibition of Oxidative Phosphorylation | Opening of the Mitochondrial Permeability Transition Pore (mPTP) | ATP depletion, oxidative stress, potential cell death |
Calcium Ionophore Ii As a Research Tool in Cell and Molecular Biology
Studies on Cellular Activation and Differentiation
By triggering one of the most fundamental intracellular signals, Calcium Ionophore II is instrumental in studies of cellular activation and differentiation, particularly within the immune system.
Calcium signaling is a cornerstone of immune cell function, governing processes from activation and migration to cytokine release and antigen presentation. aai.orgphysiology.org
Lymphocytes: The activation of T-lymphocytes is a classic example of a calcium-dependent process. As described previously, the calcineurin-NFAT pathway, which is essential for T-cell activation and was first identified in these cells, can be artificially triggered by calcium ionophores. aai.orgjst.go.jp
Macrophages: In macrophages, intracellular Ca²⁺ signals regulate key effector functions, including the production of inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and nitric oxide. aai.org While the precise role of different calcium channels is still under investigation, the general importance of calcium influx for macrophage function is well-established. aai.org
Dendritic Cells (DCs): Perhaps one of the most striking applications of this compound is in the study of dendritic cell maturation. DCs are potent antigen-presenting cells that must mature to effectively activate naïve T-cells. symbiosisonlinepublishing.com Research has shown that treating human peripheral blood monocytes or immature DCs with a calcium ionophore leads to the rapid acquisition of characteristics typical of mature DCs. ashpublications.org This includes the significant upregulation of surface markers critical for T-cell stimulation, such as CD83, CD80 (B7.1), and CD86 (B7.2). ashpublications.org This effect is so robust that even less-differentiated myeloid precursor cells can be induced to acquire DC-like properties upon ionophore treatment. ashpublications.org
Table 5: Effects of this compound on Immune Cell Activation and Differentiation
| Immune Cell Type | Effect of Ionophore Treatment | Key Markers/Functions Induced | Reference(s) |
|---|---|---|---|
| T-Lymphocytes | Activates calcineurin-NFAT pathway. | Gene transcription, cytokine production. | aai.orgjst.go.jp |
| Macrophages | Induces intracellular Ca²⁺ transients. | Regulates production of TNF-α and NO. | aai.org |
| Monocytes / Dendritic Cells | Induces rapid maturation. | Upregulation of CD83, CD80, and CD86. | ashpublications.org |
| Myeloid Precursor Cells | Induces differentiation. | Acquisition of DC-like morphology and surface markers. | ashpublications.org |
Mast Cell Degranulation and Secretion
This compound, also known as A23187, is a pivotal tool for investigating the mechanisms of mast cell degranulation, a key event in allergic and inflammatory responses. researchgate.net By increasing intracellular calcium levels, A23187 effectively triggers the release of granules containing histamine (B1213489) and other preformed chemical mediators. researchgate.net This process can be initiated independently of the canonical IgE receptor (FcεRI) pathway, allowing researchers to bypass receptor-mediated signaling and directly probe the role of calcium in the secretory process. researchgate.netrupress.org
Research has demonstrated that stimulation of mast cells with A23187 leads to robust degranulation, comparable to or even more potent than IgE-mediated activation. nih.gov For instance, in mouse bone marrow-derived mast cells (BMMCs), A23187 induces the release of the enzyme β-hexosaminidase, a common marker for degranulation. plos.org Beyond the classical mediators, studies have also revealed that A23187-induced degranulation results in the release of polyamines like spermidine, which have been found to be associated with mast cell secretory granules. plos.org The ability of A23187 to evoke these responses underscores the central role of elevated intracellular calcium in initiating the machinery of mast cell secretion. researchgate.netkoreamed.org Furthermore, research has shown that synaptotagmin (B1177969) II, a protein found in the lysosomal fraction of mast cells, acts as a negative regulator of Ca²⁺-triggered exocytosis of lysosomes, a process that can also be initiated by calcium ionophores. rupress.org
Platelet Activation and Secretion
This compound serves as a powerful agent for studying the intricate processes of platelet activation and secretion, fundamental to hemostasis and thrombosis. The ionophore induces a state of platelet activation that closely mimics the effects of potent physiological stimuli like thrombin. thieme-connect.com This includes triggering platelet aggregation and the release reaction, where platelets secrete the contents of their granules. thieme-connect.comresearchgate.netnih.gov
Upon exposure to A23187, platelets undergo dramatic ultrastructural changes identical to those caused by agents like collagen and thrombin. researchgate.net These changes involve a transformation from their typical discoid shape to an irregular form, with centralization of organelles such as granules and dense bodies, which are then encircled by a band of microtubules and microfilaments. researchgate.net This internal transformation is considered a manifestation of the platelet's contractile activity, which is a critical step leading to secretion. researchgate.net
Significantly, A23187-induced platelet secretion can occur even in the absence of extracellular calcium, indicating that the ionophore mobilizes calcium from intracellular stores to trigger these events. thieme-connect.com The ionophore-induced release includes a variety of substances such as adenine (B156593) nucleotides (ADP, ATP), serotonin, and β-glucuronidase. nih.gov The rate of ATP and calcium release stimulated by A23187 has been shown to be equivalent to that produced by thrombin. nih.gov These findings strongly support the hypothesis that an increase in cytoplasmic calcium concentration is the primary trigger for platelet activation and secretion. thieme-connect.comnih.gov
Myeloid Cell Differentiation and Immunophenotypic Changes
Calcium ionophores have been instrumental in demonstrating the profound influence of intracellular calcium mobilization on the differentiation and immunophenotype of myeloid cells. aai.orgoup.com Treatment of various human myeloid cells, including peripheral blood monocytes and even malignant myeloid progenitor cells from chronic myelogenous leukemia (CML) patients, with a calcium ionophore like A23187, induces them to rapidly acquire the characteristics of mature, activated dendritic cells (DCs). aai.orgpnas.orgnih.gov
These changes are marked by significant alterations in the expression of surface molecules, known as immunophenotypic changes. aai.org Within as little as 20-24 hours of treatment, myeloid cells show upregulated expression of the costimulatory molecules CD80 and CD86, the DC activation marker CD83, and other important surface proteins like CD40, CD54 (ICAM-1), and MHC class I and II molecules. aai.orgpnas.orgnih.gov Concurrently, monocytes treated with the ionophore exhibit a loss of CD14 expression. aai.org Morphologically, these cells also develop dendritic processes, further enhancing their resemblance to mature DCs. aai.orgpnas.org
This calcium-induced differentiation pathway appears to be a general mechanism, as it affects myeloid cells regardless of their initial differentiation state or transformation status. oup.com The process is dependent on signaling pathways downstream of calcium, including those involving calmodulin and calcineurin. aai.org For instance, antagonists of calcineurin can diminish the ionophore-induced expression of costimulatory molecules and CD83. aai.org
Table 1: Immunophenotypic Changes in Myeloid Cells Induced by this compound
| Marker | Change in Expression | Cell Type | Reference |
| CD80 | Up-regulated / de novo expression | Human peripheral blood monocytes, CML cells | aai.org, pnas.org, nih.gov |
| CD86 | Up-regulated / de novo expression | Human peripheral blood monocytes, CML cells | aai.org, pnas.org, nih.gov |
| CD83 | Up-regulated / de novo expression | Human peripheral blood monocytes, CML cells | aai.org, pnas.org, nih.gov |
| CD40 | Up-regulated / de novo expression | Human peripheral blood monocytes, CML cells | aai.org, pnas.org |
| CD54 (ICAM-1) | Up-regulated | Human peripheral blood monocytes, CML cells | aai.org, pnas.org |
| HLA-DR (MHC Class II) | Up-regulated | CML cells | pnas.org |
| HLA-ABC (MHC Class I) | Up-regulated | CML cells | pnas.org |
| CD14 | Down-regulated | Human peripheral blood monocytes | aai.org |
Research into Programmed Cell Death Mechanisms
Induction of Apoptosis via Calcium Overload
This compound is a widely used tool to investigate the mechanisms of programmed cell death, or apoptosis, specifically by inducing a state of cellular calcium overload. unife.it A dysregulated, sustained increase in cytosolic calcium is a potent trigger for apoptosis in a variety of cell types, including neurons and cancer cells. unife.itsnu.ac.kr Calcium ionophores, by creating an influx of calcium into the cell, can mimic this pathological condition and initiate the apoptotic cascade. unife.itnih.gov
The apoptotic pathway triggered by calcium overload involves several key players. The Bcl-2 family of proteins, which are central regulators of apoptosis, are critically involved. snu.ac.kr Calcium overload can lead to the activation of pro-apoptotic Bcl-2 family members like Bax, which in turn triggers the release of cytochrome c from the mitochondria into the cytosol. snu.ac.kr This event is a point of no return for the cell, leading to the activation of caspases, the executioner enzymes of apoptosis. snu.ac.kr Specifically, the release of cytochrome c activates caspase-9, which then activates caspase-3. snu.ac.kr
Furthermore, some studies have shown that the enzyme transglutaminase 2 (TG2) can inhibit apoptosis induced by calcium overload. snu.ac.kr Overexpression of TG2 has been found to suppress the activation of caspase-3 and -9, the release of cytochrome c, and mitochondrial membrane depolarization in response to A23187. snu.ac.kr This anti-apoptotic effect is linked to the ability of TG2 to reduce the expression of the Bax protein. snu.ac.kr
Influence on Mitochondrial Dysfunction and Aggregation in Stress Responses
The induction of apoptosis by calcium overload is intimately linked to mitochondrial dysfunction, a process that can be effectively studied using this compound. Mitochondria are crucial in buffering cytosolic calcium; however, excessive calcium uptake into the mitochondrial matrix can trigger a cascade of detrimental events. snu.ac.krmdpi.com This mitochondrial calcium overload can lead to mitochondrial swelling, the opening of the mitochondrial permeability transition pore (mPTP), and depolarization of the mitochondrial membrane. snu.ac.krmdpi.com
The use of calcium ionophores like ionomycin (B1663694) has been shown to induce rapid, DRP1-dependent mitochondrial fragmentation, a hallmark of mitochondrial dysfunction. nih.govelifesciences.org In response to the stress induced by the ionophore, cells can form brightly fluorescent cytoplasmic bodies, termed "I-Bodies," which are calcium-rich sites associated with the dysfunction and aggregation of mitochondria. researchgate.net These structures serve as indicators of cellular stress linked to disturbances in calcium homeostasis. researchgate.net
Pharmacological activation of the integrated stress response (ISR), a key signaling pathway that responds to various cellular stresses including mitochondrial stress, has been shown to counteract the effects of calcium ionophores. nih.govelifesciences.org Activating ISR kinases can promote mitochondrial elongation and prevent the mitochondrial fragmentation induced by ionomycin. nih.govelifesciences.org This highlights the role of calcium ionophores in modeling cellular stress responses and exploring potential therapeutic strategies aimed at mitigating mitochondrial dysfunction. nih.govelifesciences.org
Table 2: Effects of this compound on Apoptosis and Mitochondrial Function
| Effect | Mechanism | Cell Type(s) | Reference(s) |
| Induction of Apoptosis | Triggers cytosolic calcium overload, leading to Bax activation, cytochrome c release, and caspase activation. | Neurons, lymphoma cells, prostatic cancer cells | unife.it, snu.ac.kr, novusbio.com |
| Mitochondrial Fragmentation | Induces rapid, DRP1-dependent fragmentation. | Mouse Embryonic Fibroblasts (MEFs) | nih.gov, elifesciences.org |
| Mitochondrial Dysfunction | Causes mitochondrial swelling, membrane depolarization, and opening of the mPTP. | Various | snu.ac.kr, mdpi.com |
| Mitochondrial Aggregation | Leads to the formation of calcium-rich "I-Bodies" associated with aggregated mitochondria under stress. | Human glioma cells | researchgate.net |
| Inhibition of Oxidative Phosphorylation | Acts as an uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATPase activity. | General | novusbio.com |
Elucidating Mechanisms of Vesicular Release and Exocytosis
This compound is an indispensable tool for dissecting the fundamental mechanisms of vesicular release and exocytosis, the process by which cells secrete molecules through the fusion of vesicles with the plasma membrane. A rise in intracellular calcium is the universal trigger for regulated exocytosis in a wide array of cells, from neurons to mast cells. researchgate.netuchicago.edu Calcium ionophores allow researchers to artificially elevate intracellular calcium, thereby bypassing the upstream signaling events and directly activating the fusion machinery. uchicago.edu
This approach has been crucial in establishing that calcium is not only necessary but also sufficient to trigger the final membrane fusion step of regulated exocytosis. uchicago.edu Studies using ionophores in systems like the sea urchin egg cortex demonstrated that fast, calcium-triggered membrane fusion occurs in the absence of ATP or other cytosolic factors. uchicago.edu
In the context of neuronal communication, ionophores have helped to uncover unexpected complexities in exocytosis. For example, research using α-latrotoxin, which can act like a calcium ionophore, has revealed that synapses may possess two parallel and independent pathways for calcium-triggered exocytosis. jneurosci.org One is the classical, physiological pathway that requires core SNARE proteins like synaptobrevin/VAMP and SNAP-25. jneurosci.org The other is a novel reserve pathway, also triggered by a flood of calcium (as induced by an ionophore), which surprisingly does not require these classical components of the synaptic release machinery. jneurosci.org This suggests that non-localized calcium influx is sufficient to cause massive synaptic vesicle exocytosis through an alternative mechanism. jneurosci.org These findings, made possible by the use of calcium ionophores, significantly broaden our understanding of the molecular machinery governing vesicular release.
Neurotransmitter Release Studies
This compound is instrumental in studying the mechanisms of neurotransmitter release. By inducing a Ca2+ influx into neurons, it can trigger the exocytosis of synaptic vesicles, a fundamental process in neural communication. myskinrecipes.comfrontiersin.org
Research using the pheochromocytoma cell line PC12, a model for neurosecretory cells, has demonstrated that calcium ionophores can induce the release of neurotransmitters like dopamine. nih.gov Studies have shown that a Ca2+-ionophore can trigger asynchronous neurotransmitter release by directly allowing Ca2+ to enter nerve terminals. plos.org This is in contrast to synchronous release, which is typically triggered by action potentials. plos.org The use of calcium ionophores has helped to elucidate the distinct roles of different Ca2+ influx patterns in neurotransmitter release. plos.org
Furthermore, investigations in the chick visual system have utilized a calcium ionophore to facilitate calcium-dependent release of putative neurotransmitters in the absence of depolarizing conditions. escholarship.org This approach allows for the specific study of the calcium-dependent steps of exocytosis, independent of the voltage-gated ion channels that are normally activated during an action potential. escholarship.org The ability of the ionophore to bypass these channels provides a cleaner model to probe the machinery of neurotransmitter release. escholarship.org
Hormone and Enzyme Secretion Models
The application of this compound extends to the study of hormone and enzyme secretion from various endocrine and exocrine cells. It serves as a powerful tool to dissect the calcium-dependent pathways that govern these secretory processes.
In the context of hormone secretion, studies on purified somatotrophs from rat adenohypophyses have shown that a Ca++ ionophore can stimulate the release of growth hormone (GH). nih.gov This ionophore-induced release is dependent on the presence of extracellular calcium, highlighting the critical role of Ca2+ influx in GH secretion. nih.gov Similarly, research on aldosterone (B195564) secretion has utilized a calcium ionophore to demonstrate the synergistic effect of calcium and cAMP in enhancing the secretory response. ahajournals.org
Regarding enzyme secretion, the exocrine pancreas has been a key model system. The use of a calcium ionophore has helped to delineate two distinct pathways in carbachol- or pancreozymin-induced enzyme secretion: one dependent on the release of Ca2+ from intracellular stores and another dependent on extracellular calcium. annualreviews.org Studies using mouse pancreatic acinar cells have shown that a calcium ionophore can increase intracellular Ca2+ concentration, leading to amylase release in a manner analogous to the natural secretagogue acetylcholine. physiology.org These findings establish that enzyme secretion occurs within a specific range of intracellular Ca2+ concentrations. physiology.org
The following table summarizes key findings from studies using calcium ionophores in hormone and enzyme secretion models:
| Cell Type | Secretagogue/Stimulus | Key Finding | Reference |
| Purified Somatotrophs | Ca++ Ionophore A23187 | Stimulated growth hormone release, which was blocked by removing extracellular Ca++. | nih.gov |
| Adrenal Glomerulosa Cells | Calcium Ionophore A23187 + Forskolin | Induced a submaximal aldosterone secretory response, demonstrating synergy between Ca2+ and cAMP. | ahajournals.org |
| Pancreatic Acinar Cells | Calcium Ionophore A23187 | Mimicked the second pathway of enzyme secretion dependent on extracellular calcium. | annualreviews.org |
| Mouse Pancreatic Acinar Cells | Calcium Ionophore A23187 | Increased intracellular Ca2+ and stimulated amylase release, with optimal secretion at a specific Ca2+ concentration. | physiology.org |
| Intestinal I cells | Calcium Ionophore A23187 | Stimulated cholecystokinin (B1591339) secretion in perifused rat intestinal mucosal cells. | nih.gov |
| Parathyroid Gland Slices | Calcium Ionophores A23187 and X537A | Inhibited parathyroid hormone (PTH) secretion, demonstrating the unusual inhibitory role of increased intracellular calcium in this tissue. | oup.com |
Applications in Gene Expression and Transcriptional Regulation Studies
This compound is a critical tool for investigating how changes in intracellular calcium levels influence gene expression and transcriptional regulation. By artificially elevating intracellular Ca2+, researchers can activate calcium-responsive signaling pathways and identify the downstream genetic targets.
Activation of Calcium-Responsive Elements (CRE)
Calcium signaling plays a pivotal role in the activation of transcription factors that bind to specific DNA sequences known as calcium-responsive elements (CREs) or, more commonly, cAMP response elements, which are also calcium-responsive. The transcription factor CREB (cAMP response element-binding protein) is a key mediator of this process. nih.govahajournals.org
Studies have shown that treatment with a calcium ionophore can induce the elongation of transcripts from genes like fos, a process that is prevented in the absence of extracellular calcium. nih.gov This indicates that Ca2+ signaling is crucial for overcoming transcriptional pausing. nih.gov In vascular smooth muscle cells, store-operated Ca2+ entry, which can be mimicked by ionophores, leads to the phosphorylation and activation of CREB. ahajournals.org This activation is a prerequisite for the recruitment of co-activators and the initiation of transcription of target genes. ahajournals.org
Furthermore, research has demonstrated a synergistic effect between calcium and cyclic GMP (cGMP) in activating CRE-dependent transcription in certain cell types. nih.gov A calcium ionophore was shown to increase the expression of a CRE-driven reporter gene, an effect that was enhanced by the presence of a cGMP analog. nih.gov This highlights the complex interplay of different signaling pathways in regulating gene expression.
Myosin Heavy Chain Promoter Regulation in Muscle Biology
In skeletal muscle biology, calcium signaling is a primary determinant of muscle fiber type, a process that involves profound changes in gene expression. This compound has been instrumental in elucidating the molecular mechanisms governing the expression of myosin heavy chain (MyHC) genes, which define the different fiber types. nih.govcambridge.org
Research using C2C12 myotubes, a cell line model for skeletal muscle, has shown that treatment with a calcium ionophore can induce a "fast-to-slow" transformation of the muscle fiber phenotype. nih.govresearchgate.net This involves the upregulation of the slow MyHC beta promoter. nih.govresearchgate.net This ionophore-induced activation of the MyHC beta promoter is dependent on the calcium/calmodulin-dependent phosphatase calcineurin. nih.govresearchgate.net
Further detailed studies have revealed a cooperative mechanism involving several transcription factors. The calcineurin/NFATc1 signaling pathway is essential for this process. nih.govresearchgate.net Upon calcium ionophore treatment, the transcription factors NFATc1, MyoD, and MEF-2D, along with the transcriptional coactivator p300, form a complex that binds to the MyHC beta promoter and drives its expression. researchgate.netresearchgate.net Electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) assays have confirmed the ionophore-induced binding of these factors to their respective consensus sites on the promoter. nih.govresearchgate.net
The following table summarizes the key transcription factors and their roles in the calcium ionophore-induced regulation of the MyHC beta promoter:
| Transcription Factor/Coactivator | Role in MyHC Beta Promoter Regulation | Reference |
| NFATc1 | Dephosphorylated by calcineurin and translocates to the nucleus to bind the promoter. Essential for promoter activation. | nih.govresearchgate.net |
| MyoD | Binds to an E-box adjacent to the NFAT binding site and is crucial for promoter upregulation. | researchgate.netresearchgate.net |
| MEF-2D | Interacts with the MyoD complex and transactivates the promoter in a calcineurin-dependent manner. | researchgate.netresearchgate.net |
| p300 | A transcriptional coactivator recruited by both NFATc1 and MyoD to the promoter complex. | researchgate.netresearchgate.net |
Studies on Oocyte Activation and Embryonic Development (Non-Clinical Focus)
This compound is a valuable tool in research focused on understanding the fundamental mechanisms of oocyte activation and early embryonic development. By inducing a rise in intracellular calcium, it can bypass the natural fertilization process and artificially initiate the developmental program of the oocyte.
Mimicking Natural Calcium Oscillations for Research Models
During natural fertilization in mammals, the sperm delivers a factor, primarily phospholipase C zeta (PLCζ), into the oocyte cytoplasm, which triggers a series of intracellular calcium oscillations. bioscientifica.comfrontiersin.org These oscillations are crucial for completing meiosis, forming the pronuclei, and initiating embryonic development. frontiersin.org
Calcium ionophores are widely used in research to mimic this initial calcium signal. tandfonline.comekb.eg However, a key distinction is that ionophores like this compound typically induce a single, large increase in intracellular calcium rather than the repetitive oscillations seen in natural fertilization. tandfonline.comekb.eg Despite this difference, this single calcium transient is often sufficient to activate the oocyte and allow for the study of subsequent developmental events. bioscientifica.com
In some research models, strontium chloride (SrCl2) is used as an alternative to calcium ionophores because it can induce calcium oscillations that more closely resemble the natural pattern in some species, like mice. nih.gov Comparative studies between calcium ionophores and SrCl2 in animal models help to dissect which downstream events are dependent on the specific pattern of calcium signaling (a single rise versus oscillations). nih.gov For instance, research in mice has suggested that SrCl2 may be more effective than a Ca-ionophore for oocyte activation, potentially because it better mimics the physiological calcium release. nih.gov These research models are crucial for investigating the sufficiency of different calcium signals in driving the complex cascade of events that constitute oocyte activation and the egg-to-embryo transition. bioscientifica.com
Role in Investigating Meiotic Resumption and Polar Body Extrusion
This compound, also known as A23187 or Calcimycin (B1668216), serves as a critical research tool for investigating the intricate processes of oocyte activation, particularly meiotic resumption and polar body extrusion. In mammals, mature oocytes are naturally arrested at the metaphase-II (M-II) stage of the second meiotic division. bioscientifica.com This arrest is broken by a series of intracellular calcium (Ca2+) oscillations initiated by the sperm upon fertilization. bioscientifica.comfertilityscienceresearch.org These calcium signals are the necessary and sufficient trigger for the oocyte to resume and complete meiosis. bioscientifica.com
By artificially increasing the intracellular Ca2+ concentration, this compound effectively mimics the natural trigger provided by sperm. mdpi.com This allows researchers to study the downstream molecular events that lead to meiotic resumption independent of sperm-oocyte fusion. The induced influx of calcium activates a cascade of signaling pathways within the oocyte. nih.gov A key event in this cascade is the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), which leads to the degradation of critical regulatory proteins like cyclin B1 and securin. bioscientifica.com The breakdown of these proteins is essential for lowering the activity of Maturation-Promoting Factor (MPF), which in turn permits the segregation of sister chromatids and the progression from metaphase II to anaphase II. bioscientifica.com
A direct morphological consequence of completing meiosis II is the extrusion of the second polar body (PB2), a small cell containing the excess set of chromosomes. bioscientifica.comfertilityscienceresearch.org The use of this compound in research models has demonstrated its ability to induce PB2 extrusion, confirming its role in pushing the oocyte through the final stages of meiosis. researchgate.net Studies have shown that while M-II arrested eggs cultured in a calcium-deficient medium show no change, those treated with a calcium ionophore exhibit extrusion of the second polar body. researchgate.net This process can sometimes be uncoupled from other activation events; for instance, research has noted that ionophore treatment can lead to PB2 extrusion without subsequent pronuclei formation in some cases. researchgate.net Furthermore, time-lapse morphokinetic studies have observed that the timing of second polar body extrusion (tPB2) is one of the parameters significantly affected by ionophore-induced activation, reflecting the direct impact of the artificial, non-physiological calcium increase on this first morphological step of meiotic resumption. nih.gov
Influence on Early Embryonic Cleavage and Morphokinetic Parameters in In Vitro Models
This compound is extensively used in in vitro models to investigate its influence on post-activation events, including early embryonic cleavage and detailed morphokinetic parameters. Deficiencies in the natural calcium signaling during oocyte activation are associated with developmental issues such as embryo arrest and poor blastocyst quality. nih.govresearchgate.net Consequently, artificial oocyte activation (AOA) with ionophores is employed to study how restoring calcium influx affects these developmental milestones.
Research indicates that this compound treatment can significantly impact embryo development, although the specific effects can vary. In cases with a history of developmental problems, the application of a calcium ionophore has been shown to significantly increase the rate of cleavage to the 2-cell stage and the blastocyst formation rate compared to control cycles. nih.gov One prospective multicenter study reported that the cleavage rate to the 2-cell stage increased from 91.9% in control cycles to 98.5% in the ionophore group, with blastocyst formation rising from 5.5% to 47.6%. nih.gov Another study also found that AOA with a calcium ionophore improved embryo quality and blastocyst formation rates. journalagent.com
The use of time-lapse microscopy allows for detailed analysis of embryo morphokinetics, revealing subtle influences of this compound on the timing of specific developmental events. While some studies suggest that ionophore-mediated AOA does not significantly alter most major embryo morphokinetic patterns, others have identified specific timing differences. nih.govresearchgate.net For example, a retrospective cohort study found that the time to 3-cell division (t3) and the time of second polar body extrusion (tPB2) were altered in embryos activated with an ionophore compared to controls. nih.gov Another analysis highlighted that the time of pronuclear fading (tPNf) and the time to 4-cell division (t4) were delayed in the ionophore-exposed group. elsevier.es These alterations in early cleavage timings are thought to be a direct reflection of the transient and non-physiological surge in intracellular calcium caused by the ionophore. nih.gov
| Study Focus | Parameter | Control/Non-Exposed Group | This compound Group | Finding | Citation |
| Developmental Arrest | Cleavage to 2-cell Stage | 91.9% | 98.5% | Significantly higher cleavage rate | nih.gov |
| Blastocyst Formation (Day 5) | 5.5% | 47.6% | Significantly higher blastocyst formation | nih.gov | |
| Previous IVF Failure | Good Quality Embryos (Day 3) | 60.1% | 71.9% | Significantly improved embryo quality | journalagent.com |
| Blastocyst Formation Rate | 38.3% | 51.9% | Significantly increased blastocyst formation | journalagent.com | |
| Morphokinetics | Time of Pronuclear Fading (tPNf) | 22.9 hours | 24.1 hours | Significantly delayed | elsevier.es |
| Time to 4-cell (t4) | 39.2 hours | 41.2 hours | Significantly delayed | elsevier.es | |
| Time to 3-cell (t3) | 36.8 hours | 38.0 hours | Significantly altered | nih.gov | |
| Time of 2nd Polar Body Extrusion (tPB2) | 2.5 hours | 1.1 hours | Significantly altered | nih.gov |
Methodological Approaches and Research Techniques Utilizing Calcium Ionophore Ii
In Vitro Cell Culture Systems and Experimental Design
The effective use of Calcium Ionophore II in research hinges on the appropriate selection of the biological system and the fine-tuning of experimental parameters to achieve the desired biological effect without inducing off-target artifacts.
The choice of cellular model for use with this compound depends on the biological question being investigated. Its primary application has been in studies focusing on mitochondrial calcium transport. Consequently, it has been extensively used with isolated mitochondria from various tissues.
Isolated Mitochondria: Research has utilized mitochondria isolated from rat liver, brain, heart, and skeletal muscle. nih.govsemanticscholar.orgpnas.org These models are ideal for studying the direct effects of ETH-129 on mitochondrial Ca²⁺ uptake, membrane potential, and the induction of the mitochondrial permeability transition pore (PTP), often in conditions where the native mitochondrial calcium uniporter (MCU) is inhibited or absent. nih.govpnas.orgresearchgate.net
MCU-Knockout (MCU-KO) Models: Cells and mitochondria from MCU-KO mice have been instrumental in dissecting MCU-independent calcium transport mechanisms. In these systems, ETH-129 is used to bypass the absent uniporter and induce mitochondrial calcium influx, allowing researchers to study the consequences of matrix Ca²⁺ accumulation. pnas.org
Primary Cells: Isolated primary cells, such as adult murine cardiomyocytes, have been used to investigate the effects of ETH-129 on mitochondrial function and cell viability within a more physiologically intact cellular environment. researchgate.net
Non-mammalian and Model Organisms: The utility of ETH-129 extends to non-mammalian systems. It has been shown to be a potent activator of sea urchin eggs, inducing cortical granule exocytosis at very low concentrations. nih.govnih.gov Furthermore, it has been applied to mitochondria from yeast (Saccharomyces cerevisiae) and pea stems (Pisum sativum) to study fundamental aspects of mitochondrial Ca²⁺ transport and homeostasis in these organisms. frontiersin.orgpnas.org One study also utilized the human breast cancer cell line MCF-7 for single-cell analysis of mitochondrial calcium dynamics using an ETH-129-based sensor. researchgate.net
Table 1: Examples of Cellular Models Used with this compound (ETH-129)
| Model Type | Specific Example | Research Focus |
|---|---|---|
| Isolated Mitochondria | Rat Liver, Murine Cardiac & Skeletal Muscle | Mitochondrial Ca²⁺ uptake, Permeability Transition Pore (PTP) |
| Genetic Models | MCU-Knockout (MCU-KO) Mouse Cells | MCU-independent Ca²⁺ transport |
| Primary Cells | Isolated Adult Murine Cardiomyocytes | Mitochondrial Ca²⁺ influx and cell death |
| Non-mammalian Cells | Sea Urchin Eggs | Oocyte activation, Exocytosis |
| Model Organisms | Yeast (Saccharomyces cerevisiae) | Reconstitution of Ca²⁺ transport |
| Cell Lines | MCF-7 (Human Breast Cancer) | Single-cell/single-mitochondrion Ca²⁺ measurement |
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental goal. Due to its high efficiency, concentrations can vary over a wide range.
A stock solution is typically prepared by dissolving the solid ionophore in an organic solvent like ethanol, for which it has a solubility of approximately 1 mg/ml. nih.gov Working concentrations are then prepared by diluting the stock solution into the appropriate experimental buffer or cell culture medium.
For oocyte activation: A very low concentration of 100 pM is sufficient to induce activation in sea urchin eggs. nih.govpnas.org
For studies on isolated mitochondria: Concentrations typically range from 2.4 µM to 20 µM. For instance, studies on yeast mitochondria have used 2.4 µM, frontiersin.org while experiments on mitochondria from MCU-KO mice and pea stems often used 10 µM. pnas.orgpnas.org In isolated murine cardiac mitochondria, 20 µM ETH-129 was used to induce mitochondrial swelling. researchgate.net
For primary cells: In experiments with isolated adult murine cardiomyocytes, ETH-129 was applied at concentrations ranging from 1 to 50 µM to measure mitochondrial Ca²⁺ uptake and cell death. researchgate.net
Incubation protocols are generally short, as the ionophore's effect on calcium flux is rapid. In many mitochondrial assays, the ionophore is added directly to the cuvette or plate, and measurements are taken immediately. pnas.orgpnas.org For oocyte activation or primary cell treatments, incubation can last for a defined period, after which the cells may be washed to remove the ionophore before further analysis. biorxiv.org For example, some protocols for oocyte activation involve a 15-minute incubation period. researchgate.netpsu.edu
Measurement of Intracellular Calcium Dynamics
A primary application of this compound is to experimentally manipulate intracellular Ca²⁺ levels. Therefore, its use is almost always coupled with techniques designed to measure the resulting changes in Ca²⁺ concentration, particularly within the mitochondrial matrix and cytosol.
Fluorescent indicator dyes are the most common tools used to visualize and quantify Ca²⁺ dynamics following treatment with ETH-129. These dyes chelate calcium, which results in a change in their fluorescent properties. While the prompt mentions Fura-2 and Fluo-3, studies specifically using ETH-129 have prominently featured other dyes suited for mitochondrial measurements. fsu.edunih.gov
Calcium Green-5N: This membrane-impermeable dye is frequently used to measure extramitochondrial (i.e., buffer or cytosolic) Ca²⁺ concentration in assays with isolated mitochondria. As mitochondria take up Ca²⁺ mediated by ETH-129, the concentration of Ca²⁺ in the surrounding buffer decreases, leading to a drop in Calcium Green-5N fluorescence. This technique has been used to assess Ca²⁺ uptake in mitochondria from yeast, plants, and MCU-KO models. pnas.orgpnas.orgpsu.edu
Rhod-2: This red-shifted fluorescent dye preferentially accumulates in mitochondria due to the negative potential of the inner mitochondrial membrane. It is used to directly measure Ca²⁺ concentration within the mitochondrial matrix. Studies have used Rhod-2 AM, the acetoxymethyl ester form which is cell-permeant, to load isolated cardiomyocytes or isolated mitochondria and visualize the increase in matrix Ca²⁺ induced by ETH-129. researchgate.netresearchgate.net
The general principle involves loading the cells or organelles with the chosen dye, establishing a baseline fluorescence reading, adding ETH-129, and then recording the change in fluorescence over time using techniques like fluorometry or fluorescence microscopy. researchgate.netpnas.org
Table 2: Fluorescent Dyes Used with this compound (ETH-129)
| Fluorescent Dye | Target Compartment | Principle of Measurement | Example Application |
|---|---|---|---|
| Calcium Green-5N | Extramitochondrial / Cytosolic | Fluorescence decreases as Ca²⁺ is taken up by mitochondria. | Measuring Ca²⁺ uptake rate in isolated yeast or MCU-KO mitochondria. pnas.orgpsu.edu |
| Rhod-2 | Mitochondrial Matrix | Fluorescence increases as Ca²⁺ accumulates within mitochondria. | Measuring matrix Ca²⁺ in isolated cardiomyocytes treated with ETH-129. researchgate.netresearchgate.net |
Luminescent reporters, such as the photoprotein aequorin, are another class of indicators for measuring intracellular calcium. They emit light upon binding to Ca²⁺ in a reaction that does not require external light for excitation. While these reporters are powerful tools in calcium biology, a review of the scientific literature indicates that their use in conjunction with this compound is not as widely documented as the use of fluorescent dyes. The majority of studies employing ETH-129 have favored fluorescent or electrochemical detection methods.
Advances in microscopy and sensor technology allow for the investigation of Ca²⁺ dynamics with high spatial and temporal resolution, even within single cells or organelles.
Live-Cell Fluorescence Microscopy: Confocal or epifluorescence microscopy of single cells loaded with Ca²⁺ indicators is a common approach. For example, researchers have performed live imaging of single isolated adult cardiomyocytes co-loaded with the mitochondrial Ca²⁺ indicator Rhod-2 and other dyes (like calcein (B42510) to report on PTP opening) to simultaneously monitor multiple effects of ETH-129 treatment. researchgate.net This allows for the direct visualization of mitochondrial Ca²⁺ uptake, depolarization, and the onset of cell death in real-time.
Electrochemical Nanosensors: A cutting-edge technique involves the use of dual-barrel θ-nanopipettes for single-organelle analysis within a living cell. In a recent study, one barrel of a nanopipette was modified with this compound (ETH-129) to act as a highly selective Ca²⁺ sensor, while the other barrel was a sensor for reactive oxygen species (ROS). researchgate.net This device was used to approach a single mitochondrion within a living MCF-7 cell and simultaneously record the real-time dynamics of Ca²⁺ and ROS release from that specific organelle, demonstrating a powerful application of ETH-129 in advanced single-cell imaging. researchgate.net
Assessment of Downstream Cellular Responses
The introduction of this compound and similar agents into experimental systems provides a powerful tool for dissecting the complex cascade of events that follow an increase in intracellular calcium ([Ca²⁺]i). By artificially elevating [Ca²⁺]i, researchers can bypass cell surface receptors and directly initiate calcium-dependent signaling pathways. This allows for the precise investigation of downstream cellular responses, from immediate enzymatic activity to long-term changes in gene expression and cellular phenotype. Methodologies such as protein phosphorylation analysis, gene expression profiling, flow cytometry, and electrophysiological recordings are instrumental in characterizing these effects.
The elevation of intracellular calcium is a critical trigger for numerous signaling pathways that are heavily regulated by protein phosphorylation. Calcium ionophores are frequently used to stimulate these pathways, and Western blotting serves as a primary technique to detect the resulting changes in the phosphorylation status of key proteins.
When cells are treated with a calcium ionophore, the influx of Ca²⁺ activates calcium-dependent kinases, such as Calcium/calmodulin-dependent protein kinase II (CaMKII), and protein kinase C (PKC). cellsignal.comahajournals.org For instance, in Neuro2A cells, treatment with the calcium ionophore A23187 leads to a detectable increase in the phosphorylation of CaMKII at its threonine 286 residue, a marker of its activation. cellsignal.com Similarly, in vascular smooth muscle cells, the Ca²⁺ ionophore ionomycin (B1663694) can mimic the effect of angiotensin II, inducing the tyrosine phosphorylation of Proline-rich tyrosine kinase 2 (PYK2). ahajournals.org This demonstrates that an increase in intracellular calcium is both necessary and sufficient for the activation of PYK2. ahajournals.org
Research on gametes has also utilized this approach. In mouse spermatozoa, the ionophore A23187, while immobilizing the cells, initiates changes in protein tyrosine phosphorylation that are crucial for enabling fertilization. pnas.orgconicet.gov.ar These phosphorylation events can be tracked over time using Western blot analysis with antibodies specific to phosphorylated tyrosine residues. pnas.orgconicet.gov.ar The activation status of CaMKII has been similarly evaluated in NIH3T3 fibroblasts, where the ionophore ionomycin strongly induces phosphorylation of the kinase, an effect that can be reversed by a calcium chelator. aacrjournals.org These studies collectively illustrate the utility of combining calcium ionophore treatment with Western blotting to elucidate the role of calcium in specific protein phosphorylation events.
Table 1: Examples of Protein Phosphorylation Analysis Using Calcium Ionophores
| Cell Type | Ionophore Used | Protein Analyzed | Key Finding |
| Neuro2A Cells | A23187 | Phospho-CaMKII (Thr286) | Ionophore treatment induces phosphorylation of CaMKII, indicating its activation by calcium influx. cellsignal.com |
| Vascular Smooth Muscle Cells | Ionomycin | PYK2 | Ionophore-induced calcium influx is sufficient to cause tyrosine phosphorylation and activation of PYK2. ahajournals.org |
| NIH3T3 Fibroblasts | Ionomycin | Phospho-CaMKII (Thr286) | Ionophore treatment strongly induces CaMKII phosphorylation, confirming its calcium-dependent activation. aacrjournals.org |
| Mouse Spermatozoa | A23187 | Tyrosine-phosphorylated proteins | Ionophore treatment alters protein tyrosine phosphorylation patterns, which precedes fertilization capability. pnas.org |
Changes in intracellular calcium concentration can have profound effects on gene expression, acting as a secondary messenger to regulate the activity of various transcription factors. Calcium ionophores are employed to trigger these Ca²⁺-dependent transcriptional programs, which can then be comprehensively analyzed using techniques like quantitative PCR (qPCR) and RNA-Sequencing (RNA-Seq).
Studies have shown that Ca²⁺ signaling directly influences the expression of a wide array of genes. In mung beans, treatment with a calcium ionophore was found to enhance the expression of VrCAMTA genes, which was quantified using RT-qPCR. nih.gov This suggests that calcium signaling is a key component in the light-induced regulation of these genes. nih.gov In a more complex system, RNA-Seq analysis of primary podocytes treated with a calcium ionophore identified a broad transcriptional response. researchgate.net This included the altered expression of significant signaling mediators like PDGF-BB, RICTOR, and MIR17HG, establishing a direct link between elevated calcium and the regulation of gene networks relevant to podocyte biology and disease. researchgate.net
Furthermore, investigations into neural cells using both qPCR and RNA-Seq revealed that Ca²⁺ influx leads to dynamic changes in the mRNA expression of mitochondrial calcium regulatory genes (MCRGs), including the repression of Letm1 and Mcu. plos.org This indicates that the cellular machinery for handling mitochondrial calcium is itself subject to regulation by calcium signaling. plos.org In the parasite Leishmania tropica, RNA-Seq demonstrated that treatment with the ionophoric compound Beauvericin resulted in the upregulation of multiple calcium-binding protein and calmodulin-encoding genes, reflecting a transcriptional response to ionic dysregulation. frontiersin.org These examples highlight how coupling calcium ionophore stimulation with high-throughput gene expression analysis provides critical insights into the transcriptional landscape shaped by calcium signaling. researchgate.netplos.orgfrontiersin.org
Flow cytometry is a powerful technique for analyzing single cells within a heterogeneous population, and it is frequently combined with calcium ionophore stimulation to study cellular activation and changes in phenotype. frontiersin.org By using fluorescently labeled antibodies that target specific cell surface or intracellular proteins, researchers can identify and quantify cell populations and assess their activation status following an ionophore-induced calcium influx. nih.gov
This approach is particularly valuable in immunology. For instance, calcium ionophores can be used to generate dendritic-like cells from acute myeloid leukemic (AML) cells. nih.gov Flow cytometry is then used to perform immunophenotyping, analyzing the expression of surface markers to confirm the differentiation and maturation of the cells into a dendritic cell phenotype. nih.gov Similarly, the activation of basophils can be studied by stimulating them with an ionophore like A23187 and then using multi-parameter flow cytometry to measure the upregulation of activation markers such as CD63 and CD203c on the cell surface. springermedizin.de
Beyond phenotyping, flow cytometry can assess functional outcomes of activation. In studies on T cells, the ionophore ionomycin is used to create a condition of high intracellular calcium. biorxiv.org Flow cytometry analysis of DNA content can then reveal the effects on cell proliferation by measuring the proportion of cells that are actively cycling versus those that are undergoing apoptosis (hypodiploidy). biorxiv.org Early applications of this combined methodology even used calcium ionophores to induce and measure cellular degranulation by flow cytometry. nih.gov These methods underscore the utility of calcium ionophores as a reliable stimulus in flow cytometry-based assays to probe the functional consequences of calcium signaling on cell fate and identity. nih.govspringermedizin.debiorxiv.org
Electrophysiological techniques, most notably the patch-clamp method, provide a direct measure of ion channel activity in the plasma membrane of cells. mdpi.com When used in concert with calcium ionophores, these techniques are invaluable for identifying and characterizing ion channels whose gating is dependent on intracellular calcium ([Ca²⁺]i). By artificially raising [Ca²⁺]i with an ionophore, researchers can observe the resulting changes in ion currents and thus confirm the calcium-sensitivity of specific channels.
For example, in the oomycete Saprolegnia ferax, patch-clamp recordings showed that the application of the calcium ionophore A23187 significantly increased the open probability of two distinct K⁺ channels, providing direct evidence that they are Ca²⁺-activated. biologists.com A similar approach was used to study human mast cells, where whole-cell recordings revealed the development of a robust, outwardly rectifying current upon treatment with A23187, allowing for the characterization of the Ca²⁺-activated currents present in these immune cells. aai.org
This methodology is not limited to confirming activation but can also uncover more complex regulatory mechanisms. Electrophysiological studies have challenged the long-held view that T-type calcium channels are not regulated by intracellular Ca²⁺. elifesciences.org By using specific recording protocols, it was demonstrated that a rise in submembrane Ca²⁺, such as that induced by ionophore application or activation of other Ca²⁺-permeable receptors, leads to a significant decrease in T-type current amplitude. elifesciences.org These findings, made possible by precise electrophysiological measurements following induced Ca²⁺ influx, establish a feedback control mechanism for these channels. elifesciences.org The combination of electrophysiology with ionophore application is thus a cornerstone for elucidating the functional roles of Ca²⁺-dependent ion channels in both excitable and non-excitable cells. mdpi.comphysiology.org
Advanced Research Applications
Beyond its use as a tool to probe fundamental cellular processes, this compound (ETH 129) has been central to the development of sophisticated analytical devices. Its unique properties have been leveraged in advanced applications, most notably in the field of potentiometric sensing.
This compound, also known as ETH 129, is a highly effective and lipophilic neutral carrier specifically designed for its use in calcium ion-selective electrodes (Ca²⁺-ISEs). avantorsciences.comsigmaaldrich.com Its molecular structure allows it to selectively bind and transport calcium ions across a membrane phase, which is the fundamental principle of how these potentiometric sensors operate. The primary application of this compound is as the active sensing component (ionophore) in the polymeric membranes of these electrodes. avantorsciences.comnih.gov
The key advantage of this compound is its exceptional selectivity for Ca²⁺ ions over other biologically relevant cations, particularly magnesium (Mg²⁺). avantorsciences.comsigmaaldrich.com It induces a selectivity for Ca²⁺ over Mg²⁺ by a factor of approximately 10,000, which is crucial for accurate calcium measurements in complex biological fluids where Mg²⁺ is also present in significant concentrations. avantorsciences.comsigmaaldrich.com This high selectivity, combined with its ability to facilitate detection at very low concentrations, has enabled the development of Ca²⁺-ISEs with sub-nanomolar detection limits. avantorsciences.comsigmaaldrich.com
These electrodes have been fabricated for a range of applications, from determining dissociation constants in laboratory solutions to real-time, in vivo monitoring of extracellular calcium dynamics. avantorsciences.comnih.gov For instance, a solid-state Ca²⁺-selective microelectrode was constructed using this compound as the molecular recognition unit. nih.gov This microelectrode demonstrated high stability and a near-Nernstian response, making it suitable for measuring dynamic changes in extracellular Ca²⁺ concentrations in the brain of a live rat during processes like spreading depression. nih.gov
Table 2: Characteristics of a Calcium Ion-Selective Microelectrode Using this compound
| Parameter | Specification | Reference |
| Ionophore | This compound (ETH 129) | nih.gov |
| Electrode Type | Solid-state, ion-selective microelectrode | nih.gov |
| Concentration Range | 1.0 x 10⁻⁵ M to 0.05 M | nih.gov |
| Response Slope | ~28 mV/decade (near-Nernstian) | nih.gov |
| Selectivity | High selectivity for Ca²⁺ over other endogenous species | avantorsciences.comsigmaaldrich.comnih.gov |
| Application | In vivo monitoring of extracellular Ca²⁺ in rat cortex | nih.gov |
Use of Caged Calcium Ionophore Derivatives for Spatiotemporal Control of Calcium Release
The precise control over the timing and location of intracellular calcium elevation is critical for studying dynamic cellular processes. Caged calcium ionophore derivatives are powerful tools that offer such spatiotemporal control. These compounds are chemically modified, inactive versions of ionophores that can be activated by photolysis, typically with UV light. google.com This photoactivation releases the "caged" ionophore, restoring its ability to transport calcium ions across cellular membranes and thereby initiating a rapid increase in intracellular calcium concentration ([Ca2+]i) at a user-defined moment and location. google.comtandfonline.com
A notable example is the caged derivative of the calcium ionophore A23187, DMNPE-A23187. tandfonline.com When added to a cell medium, the caged compound does not trigger an immediate increase in [Ca2+]i. tandfonline.com However, upon photoactivation with a UV light source, the ionophore is released and becomes active, causing a swift rise in cytoplasmic calcium levels. tandfonline.com This technique has been used, for instance, to investigate the role of [Ca2+]i in cell motility. In fish keratocytes loaded with a calcium indicator, photoactivation of caged A23187 led to an immediate increase in [Ca2+]i, which was associated with the retraction of the cell's trailing edge. tandfonline.com
Another approach involves caging derivatives of A23187, such as 4-bromo-A23187, with photolabile groups like the o-nitrobenzyl group. google.com The carboxyl group of the ionophore, which is essential for its biological activity, is "caged" by the photolabile moiety, rendering the ionophore inactive. google.com Illumination with light below 400 nm cleaves the caging group, rapidly restoring the ionophore's function. google.com The effectiveness of this uncaging process can be monitored by observing the corresponding increase in intracellular calcium using fluorescent indicators like Calcium Green-1. google.com
Further refinement of this technology has led to the development of "ion-sensitive" photocages. These advanced systems function as chemical coincidence detectors, requiring both light and an elevated concentration of a specific ion, such as Ca2+, to release their cargo. d-nb.info For example, a fluorophore caged with a Ca2+-sensitive moiety exhibits a dramatic, 600-fold increase in its photochemical quantum yield upon binding to calcium. d-nb.info This creates an "ion integrator" that can permanently mark cells experiencing high calcium flux during a specific, light-defined time window, a tool with significant potential for mapping neuronal activity and other calcium-dependent events. d-nb.info
Table 1: Examples of Caged Calcium Ionophore Derivatives and Their Properties
| Caged Compound | Parent Ionophore | Activating Stimulus | Key Feature | Application Example |
| DMNPE-A23187 | A23187 | UV Light | Rapid photoactivation to induce [Ca2+]i increase. tandfonline.com | Studying the role of Ca2+ in fish keratocyte motility. tandfonline.com |
| Caged-4-Br-A23187 | 4-bromo A-23187 | UV Light (<400 nm) | Efficient photolysis to release the free ionophore. google.com | Controlled initiation of ion transport in 3T3 cells. google.com |
| Ca2+-sensitive photocage | N/A (cages a fluorophore) | UV Light + Elevated [Ca2+] | Functions as a coincidence detector; release is calcium-dependent. d-nb.info | Permanently marking neurons with high Ca2+ flux during stimulation. d-nb.info |
Combinatorial Approaches with Calcium Chelators (e.g., EGTA, BAPTA-AM) and Pharmacological Modulators
The experimental utility of this compound (A23187) is significantly enhanced when used in combination with calcium chelators and other pharmacological agents. This approach allows for the dissection of complex calcium signaling pathways by selectively manipulating different components of the response.
Combinations with Calcium Chelators:
Calcium chelators are molecules that bind to calcium ions, effectively buffering or reducing their free concentration. The two most commonly used chelators in conjunction with ionophores are EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). While both bind Ca2+ with high affinity, they have different kinetic properties. BAPTA binds and releases Ca2+ approximately 50–400 times faster than EGTA, making it more effective at buffering rapid, localized calcium transients. tandfonline.comthermofisher.com
In studies on L6 myotubes, the combination of A23187 with the intracellular chelator BAPTA-AM (the cell-permeant acetoxymethyl ester form of BAPTA) led to an increase in hexokinase II mRNA. nih.gov Interestingly, BAPTA-AM alone also induced this increase, suggesting that the depletion of intracellular calcium stores, rather than a rise in cytosolic calcium, may trigger this specific gene expression. nih.gov In contrast, the extracellular chelator EGTA did not prevent the A23187-induced increase in hexokinase II mRNA, indicating the ionophore was acting on intracellular calcium stores. nih.gov In human hepatoma cells, BAPTA-AM was found to enhance erythropoietin (EPO) production, whereas the ionophore itself decreased it, highlighting how manipulating intracellular calcium levels can have opposing effects on cellular outputs. nih.gov
The differential kinetics of BAPTA and EGTA can be exploited to distinguish between the effects of bulk cytosolic calcium changes and localized calcium microdomains. In studies of cell-to-cell communication, buffering intracellular calcium with BAPTA, but not EGTA, was able to prevent the uncoupling of gap junctions caused by store-operated calcium influx, suggesting that highly localized calcium increases near the channel pores are responsible for their closure. tandfonline.com
Combinations with Pharmacological Modulators:
Pairing calcium ionophores with various pharmacological inhibitors or activators allows researchers to probe the upstream and downstream elements of calcium-mediated events. For example, in rat basophilic leukemia cells, A23187-induced histamine (B1213489) release and phospholipase activation were blocked by microtubule-depolymerizing agents (like colchicine) and calmodulin inhibitors (like W-7), but these agents did not affect the initial calcium influx. karger.com Conversely, a microtubule-stabilizing agent, taxol, blocked all three responses: calcium influx, phospholipase activation, and histamine release. karger.com These results demonstrate that while calcium influx is a necessary first step, subsequent processes require a functional microtubule system and calmodulin activity. karger.com
In other studies, the effects of beta-adrenoceptor agonists were found to be much more potent in inhibiting polymorphonuclear leukocyte activation when A23187 was used as the stimulus compared to other activators. nih.gov This suggests that catecholamines at physiological concentrations can significantly modulate cellular responses specifically mediated by calcium influx. nih.gov Furthermore, in the slime mold Physarum polycephalum, the calcium release induced by ionomycin was completely abolished by procaine, an inhibitor of ryanodine (B192298) receptors, indicating the ionophore's effect was mediated through a calcium-induced calcium release (CICR) mechanism via these channels. researchgate.net
Table 2: Effects of Combinatorial Treatments with Calcium Ionophore A23187
| Cell Type | Combination Agent(s) | Type of Agent | Observed Effect | Reference |
| L6 Myotubes | BAPTA-AM | Intracellular Ca2+ Chelator | Increased hexokinase II mRNA, similar to A23187 alone. nih.gov | nih.gov |
| Rat Basophilic Leukemia (RBL-2H3) | Colchicine, Vinblastine | Microtubule Depolymerizer | Blocked histamine release but not 45Ca2+ influx. karger.com | karger.com |
| Rat Basophilic Leukemia (RBL-2H3) | Taxol | Microtubule Stabilizer | Blocked 45Ca2+ influx and subsequent histamine release. karger.com | karger.com |
| Rat Basophilic Leukemia (RBL-2H3) | W-7, Trifluopromazine | Calmodulin Inhibitor | Blocked 45Ca2+ influx and subsequent histamine release. karger.com | karger.com |
| Human Polymorphonuclear Leukocytes | Isoprenaline | Beta-adrenoceptor Agonist | Potently inhibited A23187-induced oxygen metabolite generation. nih.gov | nih.gov |
| Physarum polycephalum | Procaine | Ryanodine Receptor Inhibitor | Completely abolished ionomycin-induced Ca2+ release. researchgate.net | researchgate.net |
| Human Hepatoma (Hep3B) | BAPTA-AM | Intracellular Ca2+ Chelator | Stimulated erythropoietin (EPO) production. nih.gov | nih.gov |
Considerations for Ionophore-Resistant Cells in Experimental Design
The development of resistance to calcium ionophores is a critical consideration in experimental design, as it can confound the interpretation of results. Resistance can arise through various mechanisms, and understanding these is essential for utilizing ionophores effectively as research tools.
Studies have identified and characterized cell lines with acquired resistance to calcium ionophores. For instance, a human promyelocytic leukemia cell line, HL-60, was made resistant to A23187 through selective pressure. nih.gov This resistant cell line, named AR-7, exhibited approximately 8.5-fold higher resistance to A23187 compared to the parent cells. nih.gov Notably, these cells also displayed cross-resistance to the calcium ionophore ionomycin (4.6-fold) and to thapsigargin (B1683126) (340-fold), an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump that also elevates cytosolic calcium by preventing its reuptake into stores. nih.gov
A key finding in the AR-7 cell line was that despite their profound resistance to apoptosis induced by these agents, the initial elevation of intracellular Ca2+ following stimulation with A23187 was comparable to that in the sensitive, wild-type cells. nih.gov This crucial observation indicates that the resistance mechanism is not due to an inability of the ionophore to transport calcium into the cell or a failure to increase cytosolic calcium levels. Instead, the resistance pathway must lie downstream of the calcium signal itself, involving alterations in the apoptotic machinery that is normally triggered by calcium overload. nih.gov Such cell lines are invaluable for investigating the specific molecular pathways that link elevated intracellular calcium to programmed cell death. nih.gov
In other biological systems, such as bacteria, resistance to ionophores can be associated with physiological adaptations. In some Gram-positive bacteria, including Clostridium aminophilum, adaptation to ionophores like monensin (B1676710) has been linked to a thickening of the cell wall. frontiersin.orgnih.gov This physical change may impede the ionophore's ability to integrate into and function within the cell membrane. It has also been noted that persister cells and biofilms of bacteria like S. aureus are generally more resistant to polyether ionophores than their planktonic, exponentially growing counterparts. frontiersin.orgnih.gov
From an experimental design perspective, these findings underscore several important points:
Verification of Calcium Influx: When working with a new cell system or over long-term experiments, it is prudent to verify that the application of the ionophore does, in fact, lead to the expected increase in intracellular calcium, for example by using fluorescent calcium indicators.
Downstream Mechanisms: The development of resistance may not be at the level of ion transport. Researchers should consider that resistance mechanisms can involve alterations in signaling pathways downstream of the initial calcium transient.
Cellular State: The physiological state of the cells (e.g., planktonic vs. biofilm, exponential growth vs. stationary phase) can significantly influence their sensitivity to ionophores. frontiersin.org
Cross-Resistance: The potential for cross-resistance to other agents that modulate calcium homeostasis (e.g., thapsigargin) should be considered when interpreting results from ionophore-resistant cells. nih.gov
Table 3: Characteristics of Ionophore-Resistant Cells
| Organism/Cell Line | Resistant To | Key Resistance Feature/Mechanism | Experimental Implication | Reference |
| Human Promyelocytic Leukemia (AR-7) | A23187, Ionomycin, Thapsigargin | Resistance to apoptosis despite normal Ca2+ elevation by ionophore. nih.gov | Resistance mechanism is downstream of the Ca2+ signal, affecting apoptotic pathways. | nih.gov |
| Clostridium aminophilum F | Monensin | Adaptation associated with a thickening of the cell wall. frontiersin.orgnih.gov | Physiological adaptation can confer resistance, not necessarily a genetic mutation. | frontiersin.orgnih.gov |
| Staphylococcus aureus | Polyether Ionophores | Persister cells and biofilms show higher resistance than exponentially growing cells. frontiersin.orgnih.gov | The physiological state of the target cells is a critical determinant of ionophore efficacy. | frontiersin.orgnih.gov |
Future Directions and Emerging Research Avenues for Calcium Ionophore Ii Studies
Elucidating Undiscovered Calcium-Dependent Regulatory Mechanisms
A primary future direction for Calcium Ionophore II lies in its application as a molecular probe to uncover novel calcium-dependent cellular pathways. By inducing a controlled influx of extracellular calcium, researchers can systematically trigger and study downstream signaling events. This approach has been effective with other ionophores, such as A23187 (Calcimycin), in revealing the complex, multi-step role of calcium in processes like programmed cell death. nih.gov For instance, studies using A23187 have helped demonstrate that elevated intracellular calcium can initiate distinct biochemical steps, including the release of arachidonic acid, which contribute to cell injury. nih.gov
The distinct properties of this compound could be leveraged to explore more subtle or previously unobserved calcium-mediated events. Future studies could focus on:
Identifying novel calcium sensors and effectors: By observing the cellular response to a this compound-induced calcium transient, researchers can use proteomic and transcriptomic approaches to identify proteins and genes whose activity or expression is altered, pointing to new components of the calcium signaling toolkit.
Deconvoluting complex signaling networks: The interaction between calcium signaling and other pathways (e.g., phosphorylation cascades, cyclic AMP signaling) is intricate. Using this compound to specifically manipulate calcium levels allows for the isolation and study of the calcium-dependent branches of these integrated networks.
Investigating subcellular calcium dynamics: While this compound primarily acts at the plasma membrane, the resulting global increase in cytosolic calcium influences calcium handling by organelles like the mitochondria and endoplasmic reticulum. Research could explore how these organelles respond to and modulate the signals initiated by the ionophore.
Development of Novel this compound Analogs with Enhanced Specificity or Spatiotemporal Control for Research Applications
While effective, existing ionophores like this compound lack specificity, acting on virtually any cell membrane they contact. A significant frontier in chemical biology is the development of next-generation ionophores with enhanced control. Future research will likely focus on creating analogs of this compound that incorporate features for improved specificity and spatiotemporal regulation.
Potential avenues for development include:
Organelle-Targeted Analogs: Modifying the structure of this compound to include targeting moieties could direct its action to specific subcellular membranes, such as the mitochondrial or lysosomal membranes. This would enable researchers to probe the specific roles of calcium release from these individual compartments, a task difficult to achieve with current tools.
Photo-activatable or "Caged" Analogs: The incorporation of photolabile protecting groups onto the ionophore would render it inactive until illuminated with a specific wavelength of light. This "optogenetic-like" control would provide unprecedented temporal and spatial precision, allowing researchers to induce calcium influx in a single cell or even a subcellular region within a larger tissue, simply by focusing a beam of light.
Bio-orthogonal Activation: Designing analogs that are activated only in the presence of a specific, biologically inert chemical or enzyme would provide another layer of control, ensuring the ionophore is active only in cells or tissues expressing a corresponding enzyme or receiving the activator molecule.
These advancements would transform this compound from a general tool for elevating cytosolic calcium into a precision instrument for dissecting signaling events with high resolution.
Integration of this compound Studies with Systems Biology and Computational Modeling
The complexity of cellular signaling necessitates the use of computational and systems biology approaches to understand the vast networks of interacting components. unimib.it Experimental data derived from the use of this compound can provide critical inputs for building and validating these models. nsf.gov
Future research in this area will involve an iterative cycle of experimentation and modeling:
Parameterization: this compound can be used to generate precise dose-response data, quantifying how different concentrations of the ionophore affect the magnitude and kinetics of the intracellular calcium increase. This empirical data is essential for parameterizing mathematical models of calcium influx and homeostasis.
Model Validation: Computational models generate predictions about how the cellular system will behave under certain perturbations. unimib.it this compound can be used to create these specific perturbations in living cells, and the observed results can be compared against the model's predictions to validate or refine the model.
Hypothesis Generation: As computational models become more sophisticated, they can simulate complex scenarios and generate new, non-obvious hypotheses about how calcium signaling networks function. unimib.it Researchers can then use this compound in the lab to directly test these computationally-generated hypotheses.
This synergy between wet-lab experimentation and in-silico modeling will be crucial for unraveling the emergent properties of calcium signaling systems, such as oscillations and waves, and understanding how they encode information to control diverse cellular functions. nsf.govnih.gov
Exploration of this compound's Utility in Understudied Biological Systems and Model Organisms
Much of the research on calcium signaling has been conducted in a relatively small number of mammalian cell types and model organisms. This compound represents a valuable tool for extending these investigations into less-studied systems where the intricacies of calcium signaling are not as well understood.
Emerging research avenues include:
Non-mammalian Vertebrates and Invertebrates: Model organisms such as zebrafish (Danio rerio) and the nematode (Caenorhabditis elegans) are powerful systems for developmental biology and neurobiology. Applying this compound in these organisms could rapidly advance the understanding of how calcium signaling governs processes like embryogenesis, neuronal development, and behavior.
Plant Biology: Calcium is a universal second messenger that is critical for plant responses to environmental stimuli, such as touch, wind, and pathogen attack. The use of this compound in plant cells and tissues can help elucidate the signaling pathways that mediate plant growth, development, and immunity.
Microbiology and Host-Pathogen Interactions: Calcium signaling is important in many microorganisms and plays a critical role in the interaction between pathogens and their hosts. For example, ionophores have been screened for antiviral activity. asm.org this compound could be used to probe the role of calcium in processes like microbial motility, biofilm formation, and the cellular invasion mechanisms of intracellular pathogens.
Addressing Methodological Refinements for Improved Reproducibility and Interpretation in Calcium Signaling Research
A critical challenge in calcium signaling research is ensuring the reproducibility and correct interpretation of experimental results. The mechanism of action of calcium ionophores is more complex than a simple shuttling of ions across the plasma membrane. Studies have revealed that ionophores like ionomycin (B1663694) and A23187 can also activate native calcium channels and trigger phospholipase C-dependent release of calcium from intracellular stores. researchgate.netresearchgate.net This multi-faceted action can complicate data interpretation if not properly controlled.
Future work must focus on methodological refinements to address this complexity:
Dissecting On-Target vs. Off-Target Effects: A key refinement will be the routine use of pharmacological inhibitors to distinguish between the direct ionophoric effect of this compound and its indirect effects on cellular machinery. For example, conducting experiments in the presence of inhibitors of store-operated calcium entry or phospholipase C can help isolate the component of the calcium signal that is solely due to the ionophore's transport activity.
Standardization of Protocols: As seen in clinical research applications like assisted oocyte activation, variations in ionophore concentration, exposure time, and treatment protocols can significantly impact outcomes and hinder inter-study comparisons. nih.gov Establishing standardized and well-characterized protocols for the use of this compound in basic research is essential for improving reproducibility.
Development of Sophisticated Reporting Standards: Publications utilizing this compound should include detailed characterization of the calcium signals elicited (e.g., peak amplitude, duration, and kinetics) under various experimental conditions. This will allow for more accurate comparisons across different studies and biological systems.
Research Findings Summary
| Research Area | Key Finding | Potential Future Application with this compound |
| Mechanism of Cell Injury | Ionophore-induced calcium influx can trigger multi-step cell death pathways, including the release of arachidonic acid. nih.gov | To map out novel calcium-dependent pro-survival or pro-death signaling pathways in various cell types. |
| Ionophore Complexity | Calcium ionophores can act via at least three mechanisms: direct ion transport, activation of native Ca2+ channels, and mobilization of internal Ca2+ stores. researchgate.netresearchgate.net | To develop refined experimental protocols with specific inhibitors to isolate and study each component of the calcium signal independently. |
| Assisted Reproduction | Calcium ionophores are used to artificially activate oocytes in IVF procedures, but protocol variability can affect outcomes. nih.gov | To standardize laboratory protocols for basic research, ensuring reproducible manipulation of intracellular calcium. |
| Computational Biology | Systems biology relies on integrating experimental data into computational models to understand complex biological networks. unimib.itnsf.gov | To provide precise experimental data on calcium influx kinetics for parameterizing and validating complex models of cellular signaling. |
| Antiviral Research | Ionophores that modulate ion concentrations, including those for calcium and potassium, have been identified in screens for antiviral activity. asm.org | To explore the role of calcium signaling in the lifecycle of various viruses in understudied host-pathogen systems. |
Q & A
Q. What are the optimal synthesis and purification strategies for Calcium Ionophore II to ensure high selectivity for Ca²⁺ in experimental settings?
this compound requires specialized synthesis protocols to achieve high purity (>95%) and stability. Techniques include multi-step organic synthesis under anhydrous conditions, followed by purification via column chromatography and recrystallization. Batch consistency is validated using HPLC and NMR spectroscopy . Shelf life can exceed four months when stored in dried methanol with molecular sieves to prevent hydrolysis .
Q. How can researchers characterize the binding affinity and stoichiometry of this compound with Ca²⁺ using isothermal titration calorimetry (ITC)?
Prepare 10 mM CaCl₂ and 1 mM Ionophore II stock solutions in dried methanol. Load 400 µL of ionophore into an ITC sample cell (Organic Mode) and perform 20 injections of 2 µL Ca²⁺ at 200-second intervals. Data analysis in NanoAnalyze software using independent binding models reveals a 1:1 stoichiometry and nanomolar affinity . Control experiments with methanol alone account for solvent evaporation .
Q. What experimental approaches resolve discrepancies in reported Ca²⁺ selectivity of this compound across different solvent systems?
Discrepancies arise from solvent polarity and ion interference. Compare selectivity in hydrophobic (e.g., methanol) vs. aqueous-organic mixed systems using ion-selective electrodes. Validate with competitive binding assays against Mg²⁺ or La³⁺, which exhibit weaker affinity . Consistent solvent drying (e.g., molecular sieves) minimizes variability .
Q. How does the molecular structure of this compound influence its ion transport mechanism compared to analogs like A23187?
Structural analogs like A23187 (a carboxylic antibiotic) and ETH 1001 (neutral carrier) differ in ion coordination. This compound’s crown ether-like structure enables selective Ca²⁺ chelation via oxygen donor atoms, while brominated derivatives (e.g., 4-bromo A23187) alter fluorescence properties for compatibility with probes .
Q. What cell-based assays are appropriate for validating the bioactivity of this compound in modulating intracellular Ca²⁺ signaling?
Use lymphocyte blast transformation assays (measuring DNA synthesis via ³H-thymidine uptake) or basophil histamine release assays. Both require 1–10 µM Ionophore II and extracellular Ca²⁺, with inhibition by LaCl₃ confirming calcium dependency .
Advanced Research Questions
Q. How should researchers control for solvent evaporation and matrix effects when using this compound in non-aqueous titration experiments?
Employ low-volume ITC cells and pre-dry methanol with molecular sieves. Measure baseline evaporation rates in control titrations and subtract background heat signals. Matrix effects are minimized by maintaining ionic strength with inert salts like tetraethylammonium chloride .
Q. What mechanistic insights can be gained from combining this compound treatment with calcium chelators in signal transduction studies?
Co-treatment with EGTA or BAPTA-AM reveals calcium-dependent pathways. For example, LaCl₃ inhibits Ionophore II-induced histamine release in basophils, confirming Ca²⁺ influx as the primary trigger . Similarly, caffeine synergizes with Ionophore II to amplify amyloid-beta production in neuronal models .
Q. How to interpret conflicting reports on this compound’s role in amyloid-beta peptide production across different neuronal cell models?
Discrepancies arise from cell-type-specific calcium homeostasis. In HEK293 cells transfected with βAPP, Ionophore II increases amyloid-beta 3-fold via calcium-dependent proteolytic processing . Contrast with primary neurons, where prolonged calcium overload may downregulate β-secretase activity.
Q. What advanced statistical methods are recommended for analyzing time-resolved calcium flux data generated using this compound?
Apply Gaussian deconvolution to separate calcium spikes or use Markov chain Monte Carlo (MCMC) simulations to model stochastic ion channel behavior. Tools like FluoroSNNAP or ImageJ plugins quantify fluorescence in single-cell imaging .
Q. How to optimize this compound concentration gradients in microfluidic systems for single-cell calcium imaging studies?
Use staggered perfusion channels with 0.1–10 µM Ionophore II gradients. Validate using Fluo-4 AM fluorescence and correlate with patch-clamp electrophysiology. Microfluidics reduce cellular heterogeneity compared to bulk treatments .
Methodological Notes
- Data Contradiction Analysis : Cross-validate ion selectivity using orthogonal techniques (e.g., ITC, fluorescence, electrophysiology) .
- Comparative Studies : Structural analogs (e.g., A23187, ETH 1001) serve as controls for ionophore specificity .
- Ethical Replication : Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental reporting and data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
